molecular formula C8H6ClFO2 B2439316 2-Chloro-6-fluoro-3-methoxybenzaldehyde CAS No. 149949-29-1

2-Chloro-6-fluoro-3-methoxybenzaldehyde

Cat. No. B2439316
CAS RN: 149949-29-1
M. Wt: 188.58
InChI Key: WRJUPJLEUPNEBO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a chloride, a fluoride, and a methoxy group at the 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .


Synthesis Analysis

This compound is an intermediate in the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene . It can also be used in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-fluoro-3-methoxybenzaldehyde is C8H6ClFO2. Its molecular weight is 188.59 . The InChI code is 1S/C8H6ClFO2/c1-12-7-3-2-6 (10)8 (9)5 (7)4-11/h2-4H,1H3 .


Chemical Reactions Analysis

To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methoxybenzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Bioconversion Potential with Fungus Bjerkandera Adusta : Lauritsen and Lunding (1998) explored the bioconversion potential of the white-rot fungus Bjerkandera adusta for producing novel halogenated aromatic compounds, including chloro-fluoro-methoxybenzaldehydes. This study highlighted the fungus's ability to metabolize substrates containing a fluorine atom on the aromatic ring, indicating potential applications in biotransformation and biosynthesis processes (Lauritsen & Lunding, 1998).

  • Facile Synthesis Methodology : Wang Bao-jie (2006) developed a simplified synthetic method for 3-fluoro-4-methoxybenzaldehyde, a related compound. This research provides a more efficient and less environmentally damaging approach to synthesizing similar fluorinated benzaldehydes, which could be applicable to 2-Chloro-6-fluoro-3-methoxybenzaldehyde (Wang Bao-jie, 2006).

  • Anticancer Activity of Fluorinated Analogues : Lawrence et al. (2003) discussed the synthesis of fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, and their use in creating fluoro-substituted stilbenes with potential anticancer properties. This suggests the possibility of 2-Chloro-6-fluoro-3-methoxybenzaldehyde being used in similar anticancer applications (Lawrence et al., 2003).

  • Halogenated Compound Metabolism in Fungus : Beck et al. (2000) conducted a study on Bjerkandera adusta, revealing its capacity to produce chlorinated and brominated methoxybenzaldehyde metabolites. This research points to potential applications in the environmental bioremediation of halogenated compounds (Beck et al., 2000).

  • Biosynthetic Pathway in White Rot Fungus : Another study by Beck (1997) verified the biochemical pathway leading to chlorinated methoxybenzaldehydes in Bjerkandera adusta. This research provides insight into the biosynthesis of compounds like 2-Chloro-6-fluoro-3-methoxybenzaldehyde, which could be useful in biotechnological applications (Beck, 1997).

  • Wastewater Treatment : Xiaohong and Ltd Hangzhou (2009) explored the treatment of high-concentration wastewater from the manufacturing of 2-Chloro-6-fluorobenzaldehyde, indicating the importance of environmentally friendly disposal and treatment methods for the waste produced during the synthesis of such compounds (Xiaohong & Ltd Hangzhou, 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various protein kinases .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones , which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . These kinases are involved in various cellular processes, including cell survival and proliferation.

Result of Action

Based on its potential role as an intermediate in the synthesis of kinase inhibitors , it could potentially influence cell survival and proliferation.

Action Environment

The action, efficacy, and stability of 2-Chloro-6-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored away from strong oxidizing agents, air, and reducing agents . These factors could potentially affect the compound’s reactivity and stability.

properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJUPJLEUPNEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxybenzaldehyde

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